molecular formula C16H13Cl2N3O2S2 B2633608 N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252816-89-9

N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2633608
CAS RN: 1252816-89-9
M. Wt: 414.32
InChI Key: OCSDJGHLQAXRLN-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H13Cl2N3O2S2 and its molecular weight is 414.32. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its derivatives have been extensively studied for their antitumor activities. A study synthesized a series of thieno[3,2-d]pyrimidine derivatives, which exhibited potent anticancer activity against human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116). Some of these compounds showed comparable activity to doxorubicin, a standard chemotherapy medication (Hafez & El-Gazzar, 2017).

Enzyme Inhibition

Compounds with the thieno[3,2-d]pyrimidine scaffold have been investigated for their inhibitory effects on critical enzymes. A particular study synthesized analogues of thieno[3,2-d]pyrimidine as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. The compounds exhibited moderate to potent inhibitory activities against these enzymes, indicating their potential in drug development (Gangjee et al., 2008).

Crystallographic Analysis

The structural conformation and crystallographic characteristics of N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide derivatives have been explored. Studies have revealed the molecular geometry, intermolecular interactions, and hydrogen bonding patterns, contributing to the understanding of the compound's properties and potential biological activities (Subasri et al., 2017).

Vibrational Spectroscopy and Quantum Computational Analysis

The vibrational spectroscopic signatures of the compound and its derivatives have been analyzed using Raman and Fourier-transform infrared spectroscopy. Quantum computational approaches have been employed to understand the geometric equilibrium, inter and intramolecular hydrogen bonding, and vibrational frequencies. These studies provide insights into the stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).

Synthesis and Biological Evaluation of Derivatives

Various studies have focused on synthesizing novel derivatives of N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide to evaluate their biological activities. These derivatives have been tested for their antitumor, antibacterial, and enzyme inhibition activities, contributing to the understanding of their therapeutic potential and mechanism of action (El-Morsy et al., 2017).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S2/c1-2-21-15(23)14-12(3-4-24-14)20-16(21)25-8-13(22)19-11-6-9(17)5-10(18)7-11/h3-7H,2,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSDJGHLQAXRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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